Product packaging for Atriopeptin II (rat, mouse)(Cat. No.:CAS No. 89139-54-8)

Atriopeptin II (rat, mouse)

Cat. No.: B1591219
CAS No.: 89139-54-8
M. Wt: 2386.6 g/mol
InChI Key: MAGGONBKRAPXMU-KJZYAOAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrial Natriuretic Factor (5-27) is a defined peptide fragment of the endogenous 28-amino acid Atrial Natriuretic Peptide (ANP), a crucial hormone secreted by the cardiac atria in response to volume overload and atrial stretch . This peptide is supplied for research applications to investigate the natriuretic peptide system, which plays a central role in regulating blood pressure, fluid balance, and electrolyte homeostasis. ANP's primary research value lies in its potent natriuretic, diuretic, and vasodilatory effects, which counterbalance the renin-angiotensin-aldosterone system (RAAS) . The mature, active ANP is a 28-amino acid peptide that signals through the guanylyl cyclase-A (GC-A) receptor, also known as natriuretic peptide receptor-A (NPR-A) . Binding to this receptor triggers the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger to mediate its physiological effects . Key research applications for Atrial Natriuretic Factor (5-27) include studying the structure-activity relationships of the ANP molecule, mapping receptor binding domains, and exploring its specific mechanisms of action in renal and cardiovascular models. In the kidney, ANP increases the glomerular filtration rate (GFR) by dilating the afferent arteriole and constricting the efferent arteriole . It also inhibits the reabsorption of sodium and water in the renal tubules and suppresses the secretion of renin and aldosterone, leading to increased sodium and water excretion (natriuresis and diuresis) . Systemically, it promotes vasodilation and reduces sympathetic nervous system activity, contributing to lowered blood pressure . Researchers utilize this peptide to probe the pathways involved in hypertension, heart failure, and renal disease, as well as to investigate its potential anti-hypertrophic and anti-fibrotic effects within the heart . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H156N34O32S2 B1591219 Atriopeptin II (rat, mouse) CAS No. 89139-54-8

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGONBKRAPXMU-KJZYAOAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H156N34O32S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237544
Record name Atrial natriuretic factor (5-27)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-54-8
Record name Atrial natriuretic factor (5-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor (5-27)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Biology of Atrial Natriuretic Factor Precursors and Derivatives

Biosynthesis and Gene Expression of Pre-proANP

The journey of ANP begins with its synthesis as an inactive preprohormone, a process tightly regulated at the genetic level. wikipedia.org

Transcriptional Regulation of NPPA Gene

The synthesis of ANP is initiated from the NPPA gene, located on the short arm of human chromosome 1. wikipedia.org This gene, primarily expressed in atrial myocytes, consists of three exons and two introns. wikipedia.orgnih.gov Its transcription yields a 151-amino acid polypeptide known as preproANP. wikipedia.org

The regulation of the NPPA gene is complex, involving a variety of transcription factors and signaling pathways. oup.com The NPPA promoter has been extensively studied to understand cardiac gene regulation. oup.comahajournals.org Key findings indicate that distinct regulatory sequences control its expression during fetal development versus its reactivation in response to cardiovascular diseases. ahajournals.org

Recent research has identified a large, highly conserved enhancer cluster that plays a significant role in regulating the Nppa-Nppb gene cluster. nih.gov This "super-enhancer" demonstrates that the promoters of Nppa and Nppb compete for its interaction, a mechanism that fine-tunes gene activation. nih.gov Various transcription factors, such as GATA4, are known to be involved in the regulatory control of natriuretic peptide genes. nih.gov Furthermore, glucocorticoids and mineralocorticoids can up-regulate NPPA gene expression, thereby enhancing ANP secretion. oup.com

Table 1: Key Regulators of NPPA Gene Expression

Regulator Type Regulator Name Effect on NPPA Expression
Transcription Factor GATA4 Upregulation
Hormone Glucocorticoids Upregulation
Hormone Mineralocorticoids Upregulation
Peptide Hormone Adrenomedullin Inhibition

Cellular Localization and Storage in Atrial Myocytes

Following the cleavage of a 25-amino acid signal sequence from preproANP, the resulting 126-amino acid peptide, proANP, is the primary form stored within intracellular granules in the atrial myocytes. wikipedia.orgnih.gov These storage granules are a key feature of atrial cells, distinguishing them from ventricular myocytes. wikipedia.org While ANP is predominantly found in the atria, immunoreactive ANP has also been localized in the human hypothalamus, suggesting a potential regulatory role in the brain. nih.gov

Post-Translational Processing and Maturation of Atrial Natriuretic Peptide

The conversion of the stored prohormone into the active peptide is a critical step in the ANP pathway. nih.gov

Role of Proteases, particularly Corin (B2432093), in ProANP Cleavage

The proteolytic cleavage of proANP is carried out by a specific enzyme called corin. nih.govresearchgate.netpnas.org Corin is a transmembrane serine protease that is highly expressed in the heart. nih.govpnas.org Upon stimulation of atrial cells, proANP is released and is rapidly converted to the mature ANP on the cell surface by corin. wikipedia.org

Studies have shown that corin is the physiological pro-ANP convertase in cardiac myocytes. nih.gov The process is highly sequence-specific. nih.govpnas.org The extracellular region of corin contains domains that are essential for recognizing and processing pro-ANP. researchgate.net The physiological importance of corin is underscored by the fact that its deficiency can lead to hypertensive heart disease. pnas.org

Generation of Biologically Active Atrial Natriuretic Peptide (28-amino acid form)

The cleavage of proANP by corin generates the biologically active, 28-amino acid C-terminal mature ANP. wikipedia.orgresearchgate.net This form of ANP has a characteristic 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. wikipedia.org This structural feature is shared by other natriuretic peptides like B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP). wikipedia.org The 28-amino acid ANP is the most prevalent form of circulating human ANP and exerts its physiological effects by binding to its receptor, NPR-A. nih.govvwr.com

Mechanisms of Atrial Natriuretic Peptide Secretion

The release of ANP from atrial myocytes is triggered by several physiological and pathological stimuli. The primary and most significant factor governing ANP secretion is the mechanical stretching of the atrial wall. oup.comnih.govcapes.gov.br This stretching typically occurs due to an increased extracellular fluid volume or blood volume. nih.govcapes.gov.br

Several other factors can modulate ANP secretion:

Vasoconstrictors: Substances like endothelin can stimulate ANP secretion, partly by increasing cardiac preload or afterload, which in turn stretches the atria. wikipedia.orgnih.gov

Paracrine Factors: Endothelial cells produce factors that influence ANP release. Endothelin enhances ANP secretion, while nitric oxide (NO) has an inhibitory effect. oup.comnih.gov

Cardiac Ischemia: A dramatic increase in ANP release is observed during cardiac ischemia, a process partially mediated by endothelin. oup.comnih.gov

Cellular Mechanisms: The cellular signal transduction pathways for ANP secretion involve stretch-activated ion channels, G proteins, and intracellular calcium levels. oup.comnih.gov

Table 2: Factors Influencing Atrial Natriuretic Peptide Secretion

Stimulus/Factor Effect on ANP Secretion Mediating Mechanism
Atrial Stretch Stimulation Mechanical
Endothelin Stimulation Increased cardiac preload/afterload
Nitric Oxide (NO) Inhibition Paracrine signaling
Cardiac Ischemia Stimulation Endothelin-mediated
Angiotensin II Uncertain Potential direct or indirect effects
Vasopressin Uncertain Potential direct or indirect effects

Stimuli for Secretion: Atrial Stretch and Volume Expansion

The primary and most significant physiological stimulus for the secretion of Atrial Natriuretic Peptide (ANP) from atrial myocytes is mechanical stretch. oup.com This stretching of the atrial walls is a direct consequence of an increase in the effective circulating blood volume, also known as volume expansion. oup.comnih.govnih.gov The cardiac atria function as volume receptors, sensing the "fullness" of the cardiovascular system. oup.comwikipedia.org When blood volume increases, the atria distend, triggering the release of ANP. oup.comwikipedia.org This mechanism is a crucial component of the body's homeostatic regulation of blood volume and pressure. oup.com

Studies using isolated perfused rat hearts have demonstrated a direct correlation between increased atrial pressure, indicative of atrial stretch, and the release of ANP. nih.gov This response is independent of cardiac innervation, suggesting a direct mechanical-secretory coupling within the atrial myocytes themselves. nih.gov Furthermore, experiments in conscious rats have shown that blood volume expansion leads to a significant increase in plasma ANP concentrations. oup.com The process involves stretch-activated ion channels in the atrial myocytes, which are believed to be linked to a G-protein signaling pathway. oup.com

Regulation by Electrolyte Concentrations

The secretion and physiological effects of ANP are also influenced by electrolyte concentrations, particularly sodium and chloride. nih.gov Changes in solute concentrations in the intravascular fluid can affect the release of ANP. nih.gov For instance, administration of 2% NaCl has been shown to influence the number of atrial myocyte granules, which store the ANP precursor. nih.gov

Moreover, the binding of ANP to its receptors has been found to be dependent on chloride concentration. ahajournals.org This suggests a feedback mechanism where the chloride levels at target sites, such as the kidney tubules, can modulate the physiological response to ANP. ahajournals.org In the kidneys, where sodium reabsorption is often coupled with chloride transport, this chloride-dependent receptor binding may play a significant role in regulating salt and water excretion. ahajournals.org

Neurohumoral Modulators of ANP Release

The release of ANP is not solely governed by mechanical and electrolyte stimuli but is also modulated by a complex interplay of neurohumoral factors. These modulators can either enhance or inhibit ANP secretion in response to atrial stretch.

Potentiating Factors:

Endothelin: This potent vasoconstrictor, produced by endothelial cells, stimulates ANP secretion and enhances the secretory response to atrial stretch. oup.comphysiology.org

Pressor Hormones: Hormones such as vasopressin (specifically via V1 receptors) and epinephrine (B1671497) can potentiate the release of ANP during volume expansion. ahajournals.org Studies in pithed rats have shown that while these hormones may not significantly alter basal ANP levels, they markedly increase its release in response to a volume load. ahajournals.org

Norepinephrine (B1679862): Similar to endothelin, norepinephrine enhances the ANP secretory response, with a greater effect observed at higher degrees of atrial stretch. physiology.org

Inhibitory Factors:

Nitric Oxide (NO): Produced by endothelial cells, NO has an inhibitory effect on ANP secretion, acting through the cGMP pathway. oup.com

Renin-Angiotensin-Aldosterone System (RAAS): ANP and the RAAS have opposing effects. ANP inhibits the release of renin and aldosterone, thereby counteracting the salt and water retention promoted by the RAAS. nih.govnih.gov

The interaction between these neurohumoral modulators and the primary stimulus of atrial stretch allows for a finely tuned regulation of ANP release, which is critical for maintaining cardiovascular homeostasis. physiology.orgahajournals.org

Endogenous Generation and Significance of Atrial Natriuretic Factor (5-27)

Identification of Atrial Natriuretic Factor (5-27) as a Natural or Metabolically Derived Fragment

Atrial Natriuretic Factor (5-27), also referred to as ANP(5-27), is a truncated form of the full-length ANP hormone, α-ANP, which consists of 28 amino acids. While the primary secreted form of ANP is the 28-amino acid peptide, various fragments are generated through metabolic processes. The enzyme neutral endopeptidase (NEP) is a key player in the degradation of natriuretic peptides, including ANP. ahajournals.org The generation of fragments like ANP(5-27) is a part of the natural clearance and metabolic pathway of the parent hormone. Research has utilized synthetic versions of ANP fragments, such as rat ANP(7-27) and human ANP(5-27), to study their interaction with ANP receptors. biorxiv.org These studies help in understanding the structural requirements for receptor binding and activation, providing insights into the physiological relevance of such endogenously formed fragments.

Comparative Analysis of Circulating Forms of Atrial Natriuretic Peptides

In healthy individuals, the predominant circulating form of ANP is α-hANP (alpha-human ANP). nih.gov However, other forms, such as β-hANP and γ-hANP, can also be detected in the plasma. nih.govnih.gov γ-hANP is the prohormone of ANP, a larger molecule from which α-ANP is cleaved. β-hANP is an antiparallel dimer of α-hANP.

The profile of circulating ANP forms can change significantly in pathological conditions. For example, in patients with congestive heart failure (CHF), the plasma concentrations of all three forms (α-hANP, β-hANP, and γ-hANP) are significantly increased, and the proportion of β-hANP becomes more prominent with the severity of the disease. nih.gov Similarly, in patients with chronic renal failure, β-ANP is more frequently observed in the plasma compared to healthy subjects. nih.gov

The presence of these different forms of ANP in circulation has diagnostic and prognostic implications. For instance, elevated levels of β-hANP may serve as a marker for the severity of congestive heart failure. nih.gov The kidney also plays a role in the processing of ANP; a form known as urodilatin, which is proANP(95-126), is produced in the kidney and has local effects. oup.com

The following table provides a comparative overview of the major circulating forms of ANP:

ANP Form Description Typical Circulating State Significance in Disease
α-ANP The primary, biologically active 28-amino acid peptide.Predominant form in healthy individuals. nih.govLevels are elevated in conditions like heart failure and renal disease. nih.govnih.gov
β-ANP An antiparallel dimer of α-ANP.Present in low levels in healthy individuals.Increased levels are associated with the severity of congestive heart failure and are frequently found in chronic renal failure patients. nih.govnih.gov
γ-ANP The 126-amino acid prohormone.Circulates in smaller amounts compared to α-ANP.Elevated levels are seen in congestive heart failure. nih.gov May serve as a marker for glomerular injury. nih.gov
Urodilatin A 32-amino acid peptide (proANP 95-126) produced in the kidney.Circulates in very low concentrations. oup.comActs locally in the kidney to regulate sodium and water excretion. colostate.edu
ANP (5-27) A truncated, metabolically derived fragment of α-ANP.Generated during the metabolic clearance of α-ANP.Its physiological role is a subject of ongoing research, with studies focusing on its receptor binding properties. biorxiv.org

Receptor Pharmacology and Signal Transduction of Atrial Natriuretic Factor 5 27

Natriuretic Peptide Receptors: NPR-A, NPR-B, and NPR-C

The biological effects of natriuretic peptides are mediated through three main types of cell surface receptors: natriuretic peptide receptor-A (NPR-A), natriuretic peptide receptor-B (NPR-B), and natriuretic peptide receptor-C (NPR-C). nih.govfrontiersin.org NPR-A and NPR-B are guanylyl cyclase-coupled receptors, meaning they have intrinsic enzymatic activity that allows them to produce the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) upon ligand binding. nih.govnih.govwikipedia.org In contrast, NPR-C, often referred to as the "clearance receptor," lacks this guanylyl cyclase domain and primarily functions to internalize and degrade natriuretic peptides from the circulation. nih.govwikipedia.org

Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) are the primary ligands for NPR-A, while C-type natriuretic peptide (CNP) preferentially binds to NPR-B. nih.govfrontiersin.org All three natriuretic peptides can bind to NPR-C. frontiersin.org The activation of NPR-A and NPR-B by their respective ligands leads to the generation of intracellular cGMP, which in turn mediates the physiological effects of these peptides. frontiersin.orgmdpi.com

Distribution and Expression Patterns of Receptors

The three natriuretic peptide receptors exhibit distinct yet overlapping distribution patterns throughout various tissues in the body, which dictates the tissue-specific actions of natriuretic peptides.

NPR-A: High levels of NPR-A mRNA are found in the glomeruli and renal arterioles of the kidneys, specifically in podocytes and interstitial cells. nih.gov It is also abundantly expressed in adipose tissue, with lower levels detected in the adrenal glands. nih.gov

NPR-B: NPR-B expression is prominent in the proximal tubules of the kidneys. nih.gov It also has a wide tissue distribution, with high levels found in venous and prostatic tissue, as well as in the ileum and liver. nih.gov In the human nephron, NPR-B expression is highest in the glomeruli and proximal tubules, with decreasing intensity towards the distal segments. physiology.org

NPR-C: NPR-C mRNA is located in the glomeruli (mainly podocytes), endothelial cells, and certain interstitial cells of the kidneys. nih.gov It is also found in adipose tissue and has its highest expression in renal tissue, with very low levels in the adrenals. nih.gov

The relative ratio of NPR-A to NPR-C mRNA levels varies between tissues, being highest in the adrenal glands and lowest in the kidneys. nih.gov This differential expression suggests that the balance between signaling and clearance of natriuretic peptides is tightly regulated in a tissue-specific manner.

Table 1: Distribution of Natriuretic Peptide Receptors

Receptor Tissues with High Expression Tissues with Lower/Moderate Expression
NPR-A Kidney (Glomeruli, Renal Arterioles), Adipose Tissue Adrenal Glands
NPR-B Kidney (Proximal Tubules), Venous Tissue, Prostatic Tissue Ileum, Liver
NPR-C Kidney (Glomeruli, Endothelial Cells), Adipose Tissue Adrenal Glands

Ligand Binding Specificity and Affinity of Atrial Natriuretic Factor (5-27) Compared to Full-Length ANP

Studies have shown that the truncated fragment, Atrial Natriuretic Factor (5-27) or ANP (5-27), can bind to natriuretic peptide receptors. Research on rat anterior pituitary tissue demonstrated that ANP fragments (5-25), (5-27), and (5-28) were able to displace the binding of radiolabeled ANP with similar potency. nih.gov This suggests that these N-terminally truncated fragments retain the ability to interact with ANP receptors.

However, the binding affinity and subsequent biological activity can differ significantly from the full-length ANP. For instance, in brain microvessel endothelial cells, while a large proportion of ANP receptors bind ANP, BNP, and ANP (5-27) similarly, the ability of these ligands to stimulate cGMP accumulation varies greatly, with the order of potency being ANP > BNP >> ANP (5-27). nih.gov This indicates that while ANP (5-27) can bind to the receptors, it is much less effective at activating the intracellular signaling cascade compared to the full-length hormone. nih.gov Further supporting this, one study found ANP (5-25) to be approximately 100 times less potent than ANP (8-33) in stimulating cGMP production in the pituitary. nih.gov

Intracellular Signaling Cascades Mediated by Atrial Natriuretic Factor (5-27)

The binding of natriuretic peptides to their receptors, particularly NPR-A, initiates a series of intracellular events that ultimately lead to the physiological response.

Guanylyl Cyclase Activation and Cyclic GMP (cGMP) Production

The binding of ANP to the extracellular domain of its receptor, NPR-A (also known as ANF-RGC), triggers a conformational change that activates the intracellular guanylyl cyclase domain. nih.govnih.gov This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govwikipedia.org This rise in intracellular cGMP is a critical step in the signaling pathway. mdpi.com

While ANP (5-27) can bind to the receptor, its ability to stimulate cGMP production is significantly attenuated compared to full-length ANP. nih.gov Studies in brain microvessel endothelial cells have shown that ANP (5-27) is a very weak agonist for cGMP accumulation. nih.gov Similarly, in rat anterior pituitary cells, an ANP fragment was found to be substantially less potent in stimulating cGMP production than other ANP analogs. nih.gov This suggests that the N-terminal region of the full-length ANP molecule is important for efficient activation of the receptor's guanylyl cyclase activity. The binding of ANP (5-27) may not induce the optimal conformational change in the receptor required for robust cGMP synthesis.

cGMP-Dependent Protein Kinase (PKG) Activation

The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG). wikipedia.orgnih.gov The increase in intracellular cGMP levels following NPR-A activation leads to the stimulation of PKG. mdpi.comnih.gov Activated PKG, a serine/threonine kinase, then phosphorylates various downstream target proteins, leading to the ultimate physiological effects of ANP, such as smooth muscle relaxation. wikipedia.orgnih.gov

Research indicates that ANP treatment can cause PKG to move to the plasma membrane, suggesting a close association with the activated receptor. nih.gov This translocation is dependent on ANP and can be blocked by inhibiting PKG activation. nih.gov This recruitment of PKG to the receptor may be a key event in compartmentalizing cGMP signaling and regulating receptor sensitivity. nih.gov Given that ANP (5-27) is a weak stimulator of cGMP production, its ability to activate PKG is likely to be correspondingly reduced compared to full-length ANP.

Direct Modulation of Ion Channels and Transporters

Beyond PKG activation, cGMP can also directly modulate the activity of certain ion channels and transporters. nih.govbioscientifica.com For example, cGMP can influence the activity of cyclic nucleotide-gated (CNG) ion channels. nih.gov

One of the key transport systems regulated by the ANP signaling pathway is the Na+-K+-2Cl- cotransporter. In rabbit atrial myocytes, ANP has been shown to inhibit this cotransporter, leading to a reduction in cell volume. ahajournals.org This effect is mediated by the increase in intracellular cGMP. ahajournals.org Conversely, in other cell types, cGMP has been shown to stimulate Na+-K+-2Cl- cotransport. ahajournals.org

The ability of ANP (5-27) to modulate these ion channels and transporters is directly linked to its capacity to increase intracellular cGMP. Since ANP (5-27) is a poor activator of guanylyl cyclase, its effects on these cGMP-sensitive channels and transporters would be expected to be minimal compared to the full-length peptide.

Receptor Desensitization and Downregulation

Continuous or prolonged exposure to natriuretic peptides can lead to a decrease in cellular responsiveness, a phenomenon known as desensitization. This process for ANF receptors, primarily the guanylyl cyclase-linked receptors NPR-A and NPR-B, is critical for modulating the peptide's long-term effects.

Studies have indicated that desensitization of these receptors is not necessarily due to their removal from the cell surface (downregulation). nih.gov Instead, it appears to be primarily caused by other mechanisms, such as receptor dephosphorylation, which uncouples the receptor from its signaling cascade. While some pathological conditions are associated with receptor downregulation, ligand-dependent internalization is not a consistent feature of NPR-A and NPR-B. nih.gov In contrast, chronic conditions like high salt intake have been shown to cause a downregulation of the total number of ANP receptors in the glomeruli of the kidney. nih.gov This suggests that the regulation of ANF receptor sensitivity is complex and can vary depending on the physiological context.

Clearance Mechanisms of Atrial Natriuretic Factor (5-27)

The circulating levels and biological half-life of Atrial Natriuretic Factor (5-27) are tightly controlled by two principal clearance mechanisms: enzymatic degradation by neutral endopeptidase and receptor-mediated clearance via the natriuretic peptide clearance receptor (NPR-C). core.ac.uk

Role of Neutral Endopeptidase (NEP) in Degradation

Neutral endopeptidase (NEP), also known as neprilysin, is a key enzyme responsible for the breakdown of natriuretic peptides. nih.govmdpi.com This transmembrane metalloprotease is widely distributed in tissues such as the kidneys, lungs, and blood vessels. mdpi.com NEP inactivates Atrial Natriuretic Peptide by cleaving the peptide at specific sites. oup.com

The initial and most critical cleavage of ANP by NEP occurs at the Cys-Phe bond within the 17-amino acid ring structure. oup.comnih.gov This action opens the disulfide-bridged ring, which is essential for the peptide's biological activity, leading to its inactivation. oup.com NEP can cleave ANP at other sites as well, but the disruption of the ring is the rate-limiting step for its inactivation. oup.com The rate of degradation by NEP is influenced by the peptide's structure; for instance, ANP is degraded more rapidly than B-type natriuretic peptide (BNP). nih.govresearchgate.net

Table 1: NEP-Mediated Degradation of Natriuretic Peptides
PeptidePrimary NEP Cleavage SiteEffect of CleavageRelative Degradation Rate
Atrial Natriuretic Peptide (ANP)Cys-Phe (within the ring) oup.comnih.govInactivation via ring opening oup.comRapid nih.gov
B-type Natriuretic Peptide (BNP)Met-Val (outside the ring) oup.comSlower inactivationMore resistant than ANP nih.govresearchgate.net
C-type Natriuretic Peptide (CNP)Cys-Phe (within the ring) oup.comInactivation via ring opening oup.comRapid researchgate.net

Contribution of NPR-C as a Clearance Receptor

The natriuretic peptide receptor-C (NPR-C) is a unique receptor that plays a major role in clearing natriuretic peptides from the circulation. wikipedia.orgpatsnap.com Unlike the NPR-A and NPR-B receptors that mediate the biological effects of ANP through guanylyl cyclase activation, NPR-C lacks this enzymatic domain. pnas.orgnih.gov Its primary function is to bind natriuretic peptides and internalize them for lysosomal degradation, thereby acting as a "clearance receptor". nih.govpatsnap.comnih.gov

NPR-C is more abundant than the signaling receptors in many tissues and exhibits a high affinity for ANP. pnas.org The process involves the binding of the peptide to NPR-C on the cell surface, followed by the internalization of the receptor-ligand complex. Once inside the cell, the peptide is degraded, and the receptor is recycled back to the cell surface. nih.gov This clearance mechanism is crucial for regulating the concentration of ANP available to bind to the signaling receptors. Studies in mice lacking the NPR-C gene have demonstrated a significantly longer half-life of circulating ANP, confirming the receptor's significant role in its clearance. pnas.org At physiological concentrations of ANP, NPR-C appears to be the dominant clearance pathway. nih.gov

Metabolic Stability of Atrial Natriuretic Factor (5-27) in Biological Systems

The metabolic stability of Atrial Natriuretic Factor (5-27) is relatively low, with a short half-life in human plasma, typically estimated to be between 2 to 4 minutes. researchgate.net This rapid clearance is a result of the combined actions of NEP degradation and NPR-C-mediated internalization. core.ac.uk

The structural features of the peptide, particularly the amino and carboxy termini that flank the central ring, influence its susceptibility to enzymatic degradation. researchgate.net Analogs of ANF have been synthesized to enhance metabolic stability by modifying these terminal regions, although increased stability in vitro does not always translate to a longer duration of action in vivo. nih.gov The rapid clearance ensures that the physiological effects of ANP are tightly regulated and transient, allowing for precise control of cardiovascular homeostasis. youtube.commdpi.com

Table 2: Comparative Half-Life of Natriuretic Peptides in Human Plasma
PeptideEstimated Plasma Half-LifePrimary Clearance Pathways
Atrial Natriuretic Peptide (ANP)2-4 minutes researchgate.netNEP Degradation & NPR-C Clearance core.ac.uk
B-type Natriuretic Peptide (BNP)~20 minutes researchgate.netLess susceptible to NEP; NPR-C Clearance researchgate.net
C-type Natriuretic Peptide (CNP)2-4 minutes researchgate.netNEP Degradation & NPR-C Clearance researchgate.net

Structure Activity Relationship Sar Analysis of Atrial Natriuretic Factor 5 27

Comparative Biological Activity of Atrial Natriuretic Factor (5-27) vs. Full-Length ANP

The biological activity of Atrial Natriuretic Factor (5-27) (ANF (5-27)) is markedly different from that of the full-length Atrial Natriuretic Peptide (ANP). While it retains some of the properties of the parent molecule, the N-terminal truncation significantly alters its efficacy in key physiological processes.

Vasorelaxant Properties

Similar to its effects on the kidneys, the vasorelaxant properties of ANF (5-27) are attenuated compared to full-length ANP. Full-length ANP is a powerful vasodilator, contributing to its blood pressure-lowering effects. oup.com Studies on various ANP fragments have demonstrated that the N-terminal region of the peptide is important for this activity. While ANF (5-27) may still exhibit some vasorelaxant effects, its potency is considerably lower than that of the intact hormone. This suggests that the initial amino acid residues play a key role in the interaction with vascular receptors and the subsequent signaling cascade that leads to smooth muscle relaxation.

Receptor Binding Affinity and Selectivity of Atrial Natriuretic Factor (5-27)

Atrial natriuretic peptides exert their effects by binding to specific receptors, primarily the natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-C (NPR-C). Research indicates that N-terminally truncated fragments, including those similar to ANF (5-27), can still bind to ANP receptors. In some instances, fragments such as ANF (5-25), (5-27), and (5-28) have been shown to exhibit apparent equipotency in displacing radiolabeled ANF from its binding sites in rat anterior pituitary tissue. dntb.gov.ua

However, a critical distinction lies in the subsequent activation of the receptor. While ANF (5-27) may bind to the receptor, it is a much weaker activator of guanylate cyclase, the enzyme linked to NPR-A that produces the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). Studies have shown that the ability of ANF (5-27) to stimulate cGMP accumulation is significantly lower than that of full-length ANP. nih.gov For example, in primary cultures of brain microvessel endothelial cells, the relative ability to modulate cGMP accumulation was found to be ANP > brain natriuretic peptide (BNP) >> ANF (5-27). nih.govnih.gov This dissociation between binding affinity and biological activity highlights the importance of the N-terminal domain in initiating the conformational changes required for receptor activation and signal transduction.

Table 1: Comparative Biological Activity of ANF (5-27) vs. Full-Length ANP

FeatureFull-Length ANP (1-28)Atrial Natriuretic Factor (5-27)
Natriuresis High PotencySignificantly Reduced Potency
Diuresis High PotencySignificantly Reduced Potency
Vasorelaxation High PotencySignificantly Reduced Potency
Receptor Binding High AffinityCan retain binding affinity
cGMP Stimulation Potent StimulatorVery Weak Stimulator

Impact of Truncation on Peptide Conformation and Dynamics

The truncation of the N-terminal amino acids in ANF (5-27) is expected to have a significant impact on the peptide's three-dimensional structure and flexibility, which in turn affects its interaction with its receptors. While in aqueous solutions, natriuretic peptides, including the full-length ANP, tend to exist in a predominantly random-coil conformation, they can adopt more ordered secondary structures, such as beta-turns and beta-sheets, in the presence of membrane-mimicking environments or certain solvents. oup.com

Influence of Specific Amino Acid Residues within the (5-27) Fragment on Biological Activity

The biological activity of the ANF (5-27) fragment is not only determined by its truncated nature but also by the specific amino acid residues that constitute its sequence. The core of the molecule, a 17-amino acid ring formed by a disulfide bridge between Cys7 and Cys23, is essential for activity. Within the (5-27) fragment, several residues have been identified as being critical for receptor interaction and biological function.

Metabolic Stability and Pharmacokinetics of Atrial Natriuretic Factor (5-27)

The metabolic stability and pharmacokinetic profile of natriuretic peptides are key determinants of their in vivo efficacy. Full-length ANP is known to have a very short half-life in circulation, typically in the range of 2 to 5 minutes, due to rapid clearance and enzymatic degradation. frontiersin.org The primary mechanisms for ANP clearance involve binding to the NPR-C receptor, which internalizes and degrades the peptide, and enzymatic degradation by neutral endopeptidase (NEP), also known as neprilysin. nih.gov

Susceptibility to Enzymatic Degradation in Various Tissues

The biological effects of Atrial Natriuretic Factor (ANF) are transient due to its rapid in vivo degradation by enzymes. The primary enzyme responsible for the metabolism and inactivation of ANF is Neprilysin, also known as neutral endopeptidase (NEP). cvpharmacology.comnih.govtmc.edu This membrane-bound metallopeptidase is widely distributed in the body, leading to rapid clearance of circulating natriuretic peptides. nih.gov

NEP is highly expressed in tissues that are key targets for ANF activity or are involved in peptide clearance, including:

Kidneys: The proximal renal tubule has the highest concentration of neprilysin, playing a significant role in breaking down ANF and modulating its natriuretic and diuretic effects. nih.gov

Lungs nih.gov

Endothelial cells and vascular smooth muscle cells nih.gov

Cardiac myocytes nih.gov

Brain nih.gov

Neprilysin hydrolyzes ANF at several specific sites, leading to the opening of the characteristic 17-amino acid ring structure, which is essential for its biological activity. Inactivation effectively terminates the peptide's ability to bind to its receptors and stimulate the production of cyclic guanosine monophosphate (cGMP). mdpi.com In addition to neprilysin, the insulin-degrading enzyme has also been identified as contributing to ANF inactivation. mdpi.com Clearance of ANF also occurs through binding to the natriuretic peptide clearance receptor (NPR-C), which internalizes and degrades the peptide without a signaling function. mdpi.com

Strategies for Enhancing In Vivo Stability

Given the rapid degradation of ANF peptides by neprilysin, a primary goal in developing therapeutic analogs is to enhance their in vivo stability and prolong their half-life. Several chemical modification strategies have been explored to make these peptides more resistant to enzymatic cleavage. researchgate.netalliedacademies.orgnih.govresearchgate.net

Key strategies include:

N/C-Terminal Modification: Modifying the N- and C-termini of the peptide, for instance through N-acetylation and C-amidation, can protect against exopeptidases. researchgate.net Studies have suggested that des-amino ANF analogs may exhibit a longer half-life in vivo. nih.gov

Amino Acid Substitution: Replacing natural L-amino acids with non-natural or D-amino acids at or near cleavage sites can sterically hinder protease recognition and binding, thereby increasing resistance to degradation. researchgate.netnih.gov

Cyclization: While native ANF contains a disulfide bridge, further cyclization strategies (e.g., head-to-tail or side-chain cyclization) can reduce conformational flexibility, making the peptide a poorer substrate for proteases. alliedacademies.orgresearchgate.net

Peptide Backbone Modification: Altering the peptide bonds themselves can also confer resistance to proteolysis. researchgate.net

Another therapeutic approach does not modify the peptide itself but rather inhibits its degradation. The development of neprilysin inhibitors, such as sacubitril, is designed to increase the concentration of endogenous, naturally produced natriuretic peptides by preventing their breakdown. cvpharmacology.comresearchgate.netnih.gov

Table 1: Strategies for Enhancing Peptide Stability

Strategy Description Example Application for Peptides
D-Amino Acid Substitution Replacing a natural L-amino acid with its D-enantiomer to resist proteolytic degradation. Swapping L-amino acids at cleavage sites to increase peptide half-life. nih.gov
N/C-Terminal Modification Capping the ends of the peptide (e.g., acetylation at the N-terminus, amidation at the C-terminus) to block exopeptidase activity. N-acetylation and C-amidation have been shown to extend the stability of peptide inhibitors. researchgate.net
Cyclization Forming a cyclic peptide structure to reduce conformational flexibility and mask cleavage sites. N-to-C terminal cyclization of somatostatin resulted in pasireotide, which has a significantly longer half-life. researchgate.net
Encapsulation Enclosing the peptide in a protective matrix, such as a liposome or polymer, to shield it from enzymes. Use of biodegradable delivery systems like polymeric nanoparticles to protect peptides from gastrointestinal digestion. researchgate.net

Methodologies for SAR Determination

Determining the structure-activity relationships of ANF (5-27) and its analogs involves a combination of synthetic chemistry, biological testing, and computational modeling. These methodologies allow researchers to systematically probe how structural modifications affect the peptide's stability, receptor binding, and biological function.

Peptide Synthesis and Analog Generation

The generation of ANF (5-27) analogs for SAR studies is primarily accomplished through automated solid-phase peptide synthesis (SPPS) . nih.govnih.govresearchgate.netnih.govbeilstein-journals.org This technique allows for the efficient, stepwise assembly of amino acids on an insoluble polymer resin support. beilstein-journals.orgpeptide.com

The process generally follows these steps:

Resin Attachment: The C-terminal amino acid of the desired peptide is covalently linked to the solid support resin. peptide.com

Deprotection: The N-terminus of the attached amino acid is protected by a temporary group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is removed using a mild base to allow the next amino acid to be added. beilstein-journals.orgcsic.es

Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. beilstein-journals.org

Iteration: The deprotection and coupling steps are repeated until the entire peptide sequence is assembled. beilstein-journals.org

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid. csic.es

For ANF analogs containing the characteristic disulfide bridge, an additional step is required. The sulfhydryl groups of the two cysteine residues are protected during synthesis with groups like acetamidomethyl (Acm). nih.govresearchgate.net After cleavage, these groups are removed, and the disulfide bond is formed through an oxidation reaction. nih.gov This SPPS methodology provides the flexibility to incorporate various modifications, such as substituting specific amino acids, altering the peptide backbone, or changing the N- and C-termini, to generate a library of analogs for SAR analysis. nih.govacs.org

In Vitro Bioassays (e.g., receptor binding, cell-based signaling assays)

Once synthesized, the biological activity of ANF (5-27) analogs is evaluated using a variety of in vitro bioassays. These assays are crucial for quantifying the impact of structural changes on the peptide's ability to interact with its target receptors and elicit a downstream biological response.

Receptor Binding Assays: These assays directly measure the affinity of an analog for ANF receptors. merckmillipore.com A common method is the competitive binding assay, where the analog's ability to displace a radiolabeled ANF ligand (e.g., ¹²⁵I-ANF) from its receptor is measured. nih.govsci-hub.se Tissues or cell membranes rich in ANF receptors, such as those from bovine adrenal zona glomerulosa, rat lung, or brown adipose tissue, are used as the receptor source. nih.govnih.govnih.gov The results are used to determine key binding parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the analog's binding potency. nih.gov

Cell-Based Signaling Assays: These assays measure the functional consequence of receptor binding. The primary signaling mechanism for ANF is the activation of particulate guanylate cyclase, which is an intrinsic part of the ANP-A and ANP-B receptors. biosyn.comnih.gov Binding of an ANF analog to the receptor stimulates the enzyme to convert guanosine triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). biosyn.comnih.govnih.gov Therefore, the most common cell-based assay involves incubating cells or membrane preparations with the analog and measuring the subsequent production of cGMP. nih.govnih.gov An increase in cGMP levels indicates that the analog is an agonist. researchgate.net More advanced cell-based assays may use engineered cell lines that express a specific receptor subtype and a reporter gene (e.g., luciferase or β-lactamase) that is activated by the downstream signaling pathway, providing a sensitive and high-throughput method for screening compounds. nih.govnih.gov

Table 2: Common In Vitro Assays for ANF Analog Evaluation

Assay Type Principle Key Output Purpose
Radioligand Binding Assay Measures the ability of a test analog to compete with a radiolabeled ANF for binding to its receptor. merckmillipore.com Ki, IC50 Determines the binding affinity and potency of the analog for a specific receptor subtype.
Guanylate Cyclase Activity Assay Quantifies the production of cGMP in cells or membrane preparations following stimulation by an ANF analog. nih.govpnas.org EC50, cGMP concentration Measures the functional agonistic activity of the analog and its ability to activate the downstream signaling pathway.
Reporter Gene Assay Uses an engineered cell line where receptor activation leads to the expression of a quantifiable reporter protein (e.g., luciferase). nih.govnih.gov EC50, Luminescence/Fluorescence Signal Provides a sensitive, often high-throughput, method to screen for receptor agonists or antagonists.

Computational Approaches (e.g., molecular docking, quantitative structure-activity relationships)

Computational methods are powerful tools for understanding and predicting the SAR of ANF (5-27) analogs, guiding the design of new compounds with improved properties. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the ANF analog) when bound to its target receptor. semanticscholar.orgmdpi.comnih.gov Using the three-dimensional structures of the ANF receptor and the analog, docking algorithms explore various binding poses and score them based on factors like electrostatic and van der Waals interactions. semanticscholar.orgmdpi.com This allows researchers to visualize how specific structural modifications might enhance or disrupt key interactions within the receptor's binding pocket, providing a rational basis for designing more potent analogs. semanticscholar.org

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. creative-proteomics.comwikipedia.org In the context of ANF analogs, physicochemical properties or molecular descriptors (representing features like size, hydrophobicity, and electronic properties) are calculated for each analog. wikipedia.org These descriptors are then correlated with their experimentally determined biological activities (e.g., receptor binding affinity or cGMP production) using statistical methods to create a predictive model. creative-proteomics.comwikipedia.org A validated QSAR model can then be used to estimate the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds are most promising for synthesis and testing. wikipedia.org

Research Methodologies and Experimental Models in Atrial Natriuretic Factor 5 27 Studies

In Vitro Experimental Systems

Primary Cell Cultures (e.g., cardiac myocytes, renal epithelial cells, vascular smooth muscle cells)

Primary cell cultures are crucial for dissecting the direct cellular and molecular mechanisms of Atrial Natriuretic Factor (ANP) and its analogs, such as ANP (5-27). These systems allow for controlled experiments on specific cell types, providing insights into their responses to natriuretic peptides.

Cardiac Myocytes: Cultured neonatal rat ventricular myocytes are a key model for studying the effects of ANP on cardiac hypertrophy. ahajournals.org Research has shown that endogenous ANP, acting as an autocrine factor, inhibits cardiac myocyte hypertrophy through a cGMP-dependent pathway. ahajournals.org This is evidenced by the fact that blocking ANP receptors with antagonists like HS-142-1 leads to increased protein synthesis and cell size in these myocytes. ahajournals.orgoup.com Conversely, inhibiting phosphodiesterase, which degrades cGMP, mimics the antihypertrophic effect of ANP. ahajournals.org Studies have also demonstrated that ANP can have a dual role in cardiomyocyte survival, being anti-apoptotic at lower concentrations (around 10⁻⁹ M) and pro-apoptotic at higher concentrations (10⁻⁶ M). nih.gov This protective effect is linked to the cGMP-dependent nuclear accumulation of the protein zyxin and the activation of the survival kinase Akt. nih.gov

Renal Epithelial Cells: The kidney is a primary target for ANP's natriuretic and diuretic effects. While the provided search results focus more on the systemic renal effects of ANP, it is established that ANP acts on various segments of the nephron. nih.gov ANP binds to the NPR-A receptor on glomerular and tubular cells, leading to increased cGMP production. nih.gov This signaling cascade results in the inhibition of sodium reabsorption in different parts of the nephron, including the proximal tubule and collecting duct. nih.govnih.gov

Vascular Smooth Muscle Cells: Cultured rat aortic smooth muscle (RASM) cells are widely used to investigate the vascular effects of ANP. nih.gov Studies have demonstrated that ANP inhibits the proliferation and hypertrophy of vascular smooth muscle cells induced by factors like angiotensin II and serum. nih.gov This antihypertrophic action is mediated through the guanylate cyclase-linked ANP receptor and subsequent increases in intracellular cGMP. nih.govpnas.org Furthermore, ANP and other natriuretic peptides have been shown to inhibit the migration of vascular smooth muscle cells, a critical process in the development of atherosclerosis. ahajournals.org Interestingly, some research suggests the existence of ANP receptor subtypes in vascular smooth muscle, as certain ANP analogs can stimulate cGMP production without causing vasorelaxation. nih.gov

Cell Line Models for Receptor Signaling Studies

Cell line models are instrumental in elucidating the specific signaling pathways activated by ANP and its receptors. These models offer a more homogenous and reproducible system compared to primary cultures. For instance, cell lines overexpressing specific ANP receptors, like the guanylyl cyclase-A (GC-A) receptor, have been pivotal in confirming its role in mediating ANP's effects. nih.gov Studies using these models have helped to separate the local, blood pressure-independent effects of ANP on cell growth from its systemic effects. nih.gov

Research utilizing cell lines has also been crucial in understanding the post-translational processing of pro-ANP. For example, in vitro studies in COS-7 and AtT-20 cells have been used to examine the functional consequences of mutations in the ANP gene, revealing how these mutations can alter the processing of the prohormone and subsequent cGMP production. ahajournals.org

Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations provide a bridge between in vitro cell culture experiments and in vivo animal models. These preparations maintain the tissue architecture and cellular interactions, allowing for the study of integrated physiological responses.

Isolated Perfused Kidney: This model has been used to demonstrate the direct renal effects of ANP, such as vasodilation of the renal vasculature. physiology.org Infusion of ANF into an isolated perfused rat kidney with high resistance resulted in a significant and sustained decrease in perfusion pressure. physiology.org This preparation allows for the assessment of renal hemodynamics and tubular function in the absence of systemic neural and hormonal influences.

Isolated Vascular Strips: Strips of rabbit and rat aorta are classic preparations for studying the vasorelaxant properties of ANP. nih.govphysiology.org These tissues can be pre-contracted with agents like norepinephrine (B1679862) or angiotensin II, and the subsequent application of ANP demonstrates its potent, dose-dependent relaxant effect. physiology.org This model has also been used to show that the vasorelaxant effect of ANP is independent of the endothelium and is likely mediated by the activation of particulate guanylate cyclase in the vascular smooth muscle. pnas.org

Isolated Heart Preparations: An isolated rat heart-lung preparation has been instrumental in demonstrating that mechanical stimuli, such as increased preload (venous return) or afterload (aortic pressure), can directly stimulate ANP secretion from the heart. oup.com This model allows for the controlled manipulation of cardiac loading conditions to study the regulation of ANP release.

In Vivo Animal Models

Genetically Modified Models (e.g., ANP gene knockout, corin (B2432093) deficiency)

Genetically modified animal models have been indispensable in defining the physiological and pathophysiological roles of the ANP system.

ANP Gene Knockout Mice: Mice lacking the gene for ANP (Nppa knockout) have provided definitive evidence for its crucial role in blood pressure regulation and cardiac homeostasis. These mice develop salt-sensitive hypertension, indicating the importance of ANP in managing sodium balance. oup.com Furthermore, in response to pressure or volume overload, ANP knockout mice exhibit exaggerated cardiac hypertrophy and fibrosis, highlighting ANP's protective role against pathological cardiac remodeling. ahajournals.orgmdpi.com Studies in these mice have also shown that ANP deficiency can accelerate the progression of dilated cardiomyopathy, leading to impaired heart function and reduced survival. nih.gov

Corin Deficiency Models: Corin is a cardiac serine protease responsible for converting pro-ANP into its biologically active form. pnas.orgnih.gov Mice with a deficiency in the corin gene (Corin knockout) exhibit elevated levels of pro-ANP but undetectable levels of mature ANP. pnas.orgnih.gov These mice develop hypertension, which is exacerbated by a high-salt diet, and cardiac hypertrophy. pnas.orgnih.govfrontiersin.org These findings underscore the essential role of corin in the activation of the ANP system and its subsequent effects on blood pressure and cardiac health. nih.govfrontiersin.org Transgenic mouse models expressing defective corin variants have further confirmed that impaired corin activity leads to reduced ANP processing and a hypertensive phenotype. nih.gov

ModelKey PhenotypeResearch Findings
ANP Gene Knockout Salt-sensitive hypertension, exaggerated cardiac hypertrophy and fibrosis. oup.comahajournals.orgmdpi.comDemonstrates the critical role of ANP in blood pressure regulation and its protective effects against pathological cardiac remodeling. ahajournals.orgnih.gov
Corin Deficient Elevated pro-ANP, undetectable ANP, hypertension, cardiac hypertrophy. pnas.orgnih.govnih.govfrontiersin.orgHighlights the essential function of corin in pro-ANP processing and the subsequent regulation of blood pressure and cardiac morphology. pnas.orgnih.gov

Disease Models (e.g., spontaneously hypertensive rats, heart failure models, acute kidney injury models)

Disease models that mimic human pathological conditions are vital for understanding the therapeutic potential and role of the ANP system in various diseases.

Spontaneously Hypertensive Rats (SHR): The SHR is a widely used genetic model of human essential hypertension. oup.com Studies in SHR have shown that while they have increased ANP production and plasma levels in the established phase of hypertension, there may be a relative deficiency in the ANP system's response to stimuli like a high-salt diet. nih.govahajournals.org Long-term infusion of ANF in SHR on a high-salt diet has been shown to prevent the exacerbation of hypertension, suggesting that a deficiency in circulating endogenous ANP may contribute to salt-sensitive hypertension in this model. nih.govahajournals.org

Heart Failure Models: Various models are used to induce heart failure in animals, including dilated cardiomyopathy (DCM) models and models of pressure overload (e.g., transverse aortic constriction). nih.govfrontiersin.org In a mouse model of DCM, ANP deficiency was shown to accelerate mortality and was associated with increased cardiac dilation, hypertrophy, and fibrosis. nih.gov This indicates that ANP plays a protective role in the progression of pre-existing cardiomyopathy. nih.gov Studies in heart failure models also reveal a dysregulation of the corin-ANP axis, with decreased corin levels leading to impaired pro-ANP processing and contributing to the progression of heart failure. frontiersin.org

Acute Kidney Injury (AKI) Models: Animal models of AKI, often induced by ischemia-reperfusion injury, are used to investigate the potential nephroprotective effects of ANP. frontiersin.orgatlas-d2k.org In these models, ANP has been shown to have beneficial effects, including improving glomerular filtration rate and diuresis. nih.gov However, the translation of these findings to clinical settings has been inconsistent. nih.govnih.gov

Disease ModelKey Findings Related to ANP (5-27)
Spontaneously Hypertensive Rats (SHR) A relative deficiency in the ANP response to a high-salt diet may contribute to hypertension. nih.govahajournals.org
Heart Failure Models (e.g., DCM) ANP deficiency worsens cardiac remodeling and function, and reduces survival. nih.gov The corin-ANP system is often dysregulated. frontiersin.org
Acute Kidney Injury (AKI) Models ANP can have protective effects on renal function, but clinical translation is challenging. frontiersin.orgnih.gov

Pharmacological Intervention Models

Pharmacological intervention models are crucial for elucidating the physiological roles and mechanisms of action of Atrial Natriuretic Factor (ANF) and its analogs, including ANF (5-27). These models often involve the administration of synthetic peptides to isolated tissues or whole organisms to observe the resulting biological effects.

A key area of investigation has been the vascular effects of ANF. Studies have utilized synthetic ANF (sANF) on isolated aortic segments to characterize its vasorelaxant properties. nih.gov It has been demonstrated that sANF can relax aortic tissues that have been pre-contracted by various agonists. nih.gov This relaxation is a well-maintained and reversible process that occurs independently of the vascular endothelium. nih.gov Such models are instrumental in understanding the direct actions of ANF on vascular smooth muscle.

Furthermore, pharmacological models have been employed to investigate the downstream signaling pathways activated by ANF. A strong correlation has been established between the vasorelaxant effects of sANF and an increase in intracellular cyclic GMP (cGMP) levels, with no corresponding change in cyclic AMP (cAMP). nih.gov This highlights the specificity of the ANF signaling cascade. The development of synthetic analogs of ANF with varying receptor binding affinities and pharmacological activities has allowed for detailed structure-activity relationship studies. nih.gov These investigations have revealed a strong correlation between the receptor binding affinity of these analogs and their pharmacological potency, further validating the receptor-mediated mechanism of action. nih.gov

Animal models, such as spontaneously hypertensive rats, have also been used to study the role of ANF in cardiovascular diseases. oup.com In these models, interventions like acute volume loading are used to stimulate ANF release, and the subsequent changes in plasma ANF levels and atrial pressures are monitored. oup.com These experiments have shown that the responsiveness of ANF release to volume loading can be altered in hypertensive states, suggesting a potential role for ANF in the pathophysiology of hypertension. oup.com

Analytical and Detection Techniques

A variety of sophisticated analytical and detection techniques are employed to study Atrial Natriuretic Factor (5-27) and its related peptides, from quantifying their levels in biological samples to elucidating the structural basis of their interactions with receptors.

Immunoassays are a cornerstone for the quantification of ANF and its fragments in biological fluids like plasma. nih.govsantannapisa.itresearchgate.net Among these, radioimmunoassay (RIA) has been a widely used method. nih.govresearchgate.netnih.gov

Direct RIAs have been developed for the rapid and accurate measurement of human ANP (hANP) from unextracted plasma. nih.gov These assays typically utilize antibodies that recognize specific regions of the ANP molecule. For instance, some antibodies primarily recognize the mid-region of the intact ANP, with the C-terminal portion enhancing immunoreactivity. nih.gov The sensitivity of these RIAs can be in the range of picograms per milliliter (pg/ml). nih.gov

The development of RIAs has been crucial for clinical and physiological studies, allowing for the measurement of plasma ANF concentrations in healthy individuals and in patients with various conditions such as liver cirrhosis and heart disease. nih.gov These studies have revealed that plasma hANP levels are significantly elevated in certain pathological states. nih.gov

Challenges in developing sensitive and specific immunoassays for natriuretic peptides arise from their low concentrations in healthy individuals and their structural similarities. santannapisa.itresearchgate.net Competitive assays have sometimes faced limitations in sensitivity and specificity for the biologically active peptides, often necessitating extraction procedures prior to analysis. santannapisa.itresearchgate.net However, newer immunometric assays have shown improved sensitivity and specificity. santannapisa.itresearchgate.net

Table 1: Characteristics of a Direct Radioimmunoassay for Human Atrial Natriuretic Peptide

Parameter Value Reference
Sensitivity ~50 pg/ml nih.gov
Intra-assay Variation 4% nih.gov
Inter-assay Variation <12% nih.gov
Plasma hANP (Healthy) 50-166 pg/ml nih.gov
Apparent Half-life 5.65 minutes nih.gov

The biological effects of ANF are primarily mediated through the activation of its receptor, which possesses guanylate cyclase activity, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Therefore, biochemical assays that measure cGMP levels are fundamental in studying the signaling pathways activated by ANF (5-27) and other ANF analogs.

Studies have consistently shown that the vasorelaxant effects of synthetic ANF are correlated with increases in cGMP levels in vascular smooth muscle cells, without affecting cyclic AMP (cAMP) levels. nih.gov This demonstrates the specificity of the ANF-cGMP signaling pathway.

Experimental evidence from various models, including kidney slices and primary cultures of renal tubular cells, has shown that both atrial extracts and synthetic ANF peptides can elevate cGMP levels. nih.gov The specificity of this effect has been confirmed by experiments where antibodies that inhibit the biological effects of ANF also suppress the ANF-induced increase in cGMP excretion. nih.gov

In some experimental settings, such as in pituitary cell cultures, synthetic ANF analogs have been shown to be potent stimulators of cGMP production. oup.com These assays are critical for understanding the downstream molecular events that follow the binding of ANF to its receptor and for screening the activity of different ANF analogs.

Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided invaluable insights into the three-dimensional structure of ANF analogs and their interaction with their receptors. rcsb.orgbiorxiv.orgnih.gov

X-ray crystallography has been used to determine the crystal structure of the ANP receptor extracellular domain complexed with various ANP ligands, including a deletion mutant of human ANP[5-27]. rcsb.orgbiorxiv.org These studies have revealed the molecular details of hormone recognition and the structural changes that occur upon ligand binding. biorxiv.org The crystal structure of the ANP receptor complexed with the hANP[5-27] deletion mutant has been solved at a resolution of 2.85 Å. rcsb.org

NMR spectroscopy has also been employed to characterize the solution conformation of ANP variants. nih.gov Two-dimensional NMR studies have been used to determine the structure of ANP analogs that are selective for specific receptor subtypes. nih.gov These studies have provided information on the flexibility of the peptide in solution and have helped to identify the residues involved in receptor binding. nih.gov

Table 2: X-ray Diffraction Data for Atrial Natriuretic Peptide Receptor Complexed with hANP[5-27] Deletion Mutant

Parameter Value Reference
Method X-RAY DIFFRACTION rcsb.org
Resolution 2.85 Å rcsb.org
R-Value Free 0.231 rcsb.org
R-Value Work 0.176 rcsb.org
R-Value Observed 0.178 rcsb.org

Omics Approaches in Atrial Natriuretic Factor (5-27) Research

Omics technologies, particularly proteomics, are increasingly being applied to natriuretic peptide research to gain a more comprehensive understanding of the complex biological systems involved.

Proteomics, which involves the large-scale study of proteins, offers powerful tools for the identification and quantification of peptides like ANF and its various forms in biological samples. Mass spectrometry-based proteomics is a rapidly evolving technique for biomarker discovery. nih.gov

In the context of cardiovascular diseases such as atrial fibrillation, proteomic analyses of plasma have been used to identify dysregulated proteins and potential biomarkers. nih.gov While not specifically focused on ANF (5-27), these studies demonstrate the potential of proteomics to identify and quantify a wide range of proteins and peptides in complex biological mixtures. nih.gov This approach can help in understanding the broader physiological and pathological networks in which natriuretic peptides operate.

Furthermore, proteomic approaches can aid in overcoming some of the challenges associated with immunoassays, such as antibody cross-reactivity between pro-ANP and its cleaved fragments. nih.gov By directly identifying and quantifying specific peptide fragments, proteomics can provide a more accurate picture of the different forms of natriuretic peptides present in a sample. Recent large-scale proteomics studies have identified numerous plasma proteins associated with conditions like atrial fibrillation, some of which may be linked to natriuretic peptide pathways. ahajournals.orgoup.com

Transcriptomics for Gene Expression Analysis

Information regarding the use of transcriptomics for gene expression analysis specifically in studies of Atrial Natriuretic Factor (5-27) is not available in the current body of scientific literature.

Therapeutic Implications and Future Directions for Atrial Natriuretic Factor 5 27

Potential as a Therapeutic Agent or Biomarker

The potential utility of ANF (5-27) as a therapeutic agent or biomarker is largely inferred from the well-documented actions of the broader family of natriuretic peptides. These peptides are recognized for their diuretic, natriuretic, and vasodilatory properties, which are crucial in managing conditions characterized by fluid and pressure overload. oup.com

Fragments derived from the ANP precursor are used as biomarkers for various cardiovascular diseases, including heart failure, stroke, and myocardial infarction. wikipedia.org Specifically, the mid-regional pro-atrial natriuretic peptide (MRproANP) has demonstrated high sensitivity as a biomarker in heart failure. wikipedia.org While direct evidence for ANF (5-27) as a standalone biomarker is limited, its position within the pro-ANP sequence suggests it could be part of the constellation of peptides elevated in cardiac distress.

Role in Heart Failure Management

Heart failure (HF) is a complex syndrome often marked by sodium and water retention and increased activity of vasoconstrictor systems. nih.govcfrjournal.com The natriuretic peptide system counteracts these effects. In patients with congestive heart failure (CHF), plasma levels of ANF are elevated, reflecting the heart's hemodynamic burden. oup.com This elevation is an attempt to compensate for the volume and pressure overload. cfrjournal.com

Studies have shown that continuous infusion of α-human ANP can be beneficial for patients with CHF. ahajournals.org While research on the specific ANF (5-27) fragment in heart failure management is not extensive, early studies on ANF analogs provide some insight. For instance, ANF (5-27) was found to be a potent vasorelaxant and could elevate cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the natriuretic peptide signaling pathway. medchemexpress.com This suggests that, like its parent molecule, ANF (5-27) could potentially contribute to the beneficial hemodynamic effects sought in heart failure treatment. However, in severe CHF, it has been observed that altered, less active forms of ANP may circulate, which could include various fragments. cfrjournal.comahajournals.org The precise contribution and activity of the (5-27) fragment in this context remain an area for further investigation.

ConditionPotential Role of Natriuretic Peptides (General)Inferred Potential of ANF (5-27)Key Research Findings (General ANP)
Heart Failure Compensatory vasodilation, diuresis, and natriuresis. oup.comcfrjournal.com Biomarker for diagnosis and prognosis. wikipedia.orgPotential to contribute to vasorelaxant effects. medchemexpress.comElevated plasma ANF levels correlate with the severity of HF. oup.comnih.gov Infusions of synthetic ANP show vasodilatory and diuretic benefits. cfrjournal.com
Acute Kidney Injury Vasodilation of renal arteries, increased glomerular filtration rate (GFR). nih.govPotential to improve renal hemodynamics.ANP analogs like anaritide have been shown to improve diuresis in oliguric acute renal failure. frontiersin.org

Application in Acute Kidney Injury

Acute kidney injury (AKI) is a serious condition that can complicate other critical illnesses and major surgeries. nih.govd-nb.info The natriuretic peptide system plays a protective role in the kidneys through its antioxidant and anti-inflammatory properties. frontiersin.org ANP exerts beneficial effects on the kidneys by causing vasodilation of the preglomerular artery, which can increase the glomerular filtration rate (GFR). nih.gov

Given its vasodilator and renal hemodynamic effects, the ANP analog anaritide has been shown to improve diuresis in patients with oliguric acute renal failure. frontiersin.orgnih.gov In animal models of renal ischemia-reperfusion injury, ANP infusion reduced tubular injury and improved renal function. frontiersin.orgnih.gov Pooled analysis of clinical trials suggests that ANP administration in patients undergoing major surgery may reduce the need for renal replacement therapy. nih.gov Although direct studies on ANF (5-27) in AKI are lacking, its demonstrated vasorelaxant properties suggest it could contribute to the nephroprotective effects attributed to the broader ANP system. medchemexpress.com However, some clinical trials have reported no benefit in kidney function improvement, indicating the need for more research to define the specific contexts where natriuretic peptides are effective. frontiersin.orgnih.gov

Development of Atrial Natriuretic Factor (5-27) Derived Peptides and Analogs

The therapeutic potential of native natriuretic peptides is often limited by their short biological half-life. frontiersin.org This has spurred the development of more stable and potent analogs.

Strategies for Enhanced Metabolic Stability and Bioavailability

A primary goal in modern drug design is to improve the metabolic stability of peptide-based therapeutics to enhance their bioavailability and duration of action. researchgate.net This is often achieved by identifying the parts of the molecule susceptible to degradation by enzymes and modifying these "soft spots". researchgate.net For natriuretic peptides, degradation is primarily carried out by the enzyme neprilysin. nih.gov

Strategies to enhance stability include chemical modifications to the peptide backbone. One approach involves substituting specific amino acids with others that are less prone to enzymatic cleavage. For example, replacing certain amino acids with D-alanine has been explored in ANF analogs to increase potency and receptor binding affinity. nih.gov Another strategy is the substitution of hydrogens with deuterium, which can slow down metabolic processes due to the stronger carbon-deuterium bond. mdpi.com While these strategies have been applied to the broader class of ANF peptides, specific research into enhancing the metabolic stability of the ANF (5-27) fragment is not widely documented. High-throughput screening workflows are now commonly used to assess the metabolic stability of new compounds early in the drug discovery process. nih.govplos.org

Design of Selective Agonists or Antagonists

The design of selective agonists and antagonists for specific receptors is a key strategy in pharmacology to achieve targeted therapeutic effects while minimizing side effects. scielo.brmhmedical.com The biological effects of ANF are mediated through different natriuretic peptide receptors (NPR). The divergence in biological activities among various ANF analogs suggests the existence of receptor subtypes. medchemexpress.com For example, some analogs can stimulate cGMP production without causing vasorelaxation, while others, like a rat variant of [Tyr8]ANP-(5-27), can induce vasorelaxation without affecting cGMP levels. medchemexpress.commedchemexpress.com

This divergence opens the door for designing selective agonists that can trigger specific desired effects (e.g., vasodilation without significant impact on other systems). Conversely, selective antagonists could be developed to block specific receptor-mediated actions. The development of selective agonists for P2Y receptors, for instance, has been an active area of research. nih.gov While extensive research has been conducted on agonists and antagonists for various receptor systems, the design of agents that selectively target the effects of the ANF (5-27) fragment is an area that requires further exploration.

Combination Therapies Targeting the Natriuretic Peptide System

Given the complex pathophysiology of diseases like heart failure, combination therapies that target multiple pathways are becoming increasingly important. The natriuretic peptide system is a key target in this approach, often in combination with therapies that block the renin-angiotensin-aldosterone system (RAAS). mdpi.com

A prime example of this strategy is the combination drug sacubitril/valsartan. Sacubitril is a neprilysin inhibitor, which prevents the breakdown of natriuretic peptides, thereby increasing their circulating levels and enhancing their beneficial effects. Valsartan is an angiotensin receptor blocker that counteracts the detrimental effects of the RAAS. This dual-action approach has shown significant benefits in treating heart failure. mdpi.com

Challenges in Translating Atrial Natriuretic Factor (5-27) Research to Clinical Practice

Despite the promising physiological effects of ANP (5-27), its translation into a widely used clinical therapeutic has been met with several challenges. These hurdles range from the inherent properties of the peptide itself to the complexities of the disease states it is intended to treat.

One of the primary limitations of native ANP as a therapeutic agent is its very short plasma half-life, which is approximately 2 to 5 minutes. nih.gov This rapid clearance necessitates continuous intravenous infusion to maintain therapeutic concentrations, which is impractical for chronic management of conditions like hypertension. researchgate.net The peptide nature of ANP also precludes oral administration, as it would be degraded in the gastrointestinal tract. researchgate.net

Furthermore, the administration of synthetic ANP analogs has been associated with dose-limiting hypotension. nih.gov This side effect can restrict the ability to administer a dose high enough to achieve the desired therapeutic benefits, particularly in the context of renal protection. nih.gov

Another significant challenge lies in the phenomenon of a "natriuretic peptide paradox" observed in chronic heart failure. In this condition, despite elevated endogenous levels of ANP, the expected natriuretic and diuretic responses are often blunted. This suggests a state of relative natriuretic peptide deficiency or resistance, where the downstream signaling pathways may be desensitized or impaired. In some patients with acute decompensated heart failure, there is a lack of ANP elevation, possibly due to reduced production, altered release, or enhanced degradation. This heterogeneity in the natriuretic peptide system response among patients presents a challenge for targeted therapeutic strategies.

The development of immunoassays for accurate measurement of cardiac natriuretic peptides has also been difficult due to their low concentrations in healthy individuals and the presence of various related peptide fragments in circulation. This can complicate the monitoring of therapeutic efficacy and patient stratification.

Finally, the successful implementation of new therapies is often hindered by systemic barriers within healthcare, including the need for more research to define the precise scope of practice and to overcome a lack of awareness among healthcare providers about novel treatment modalities.

Challenge Description Implication for Clinical Translation
Short Half-Life ANP has a plasma half-life of only 2-5 minutes. nih.govRequires continuous intravenous infusion for sustained therapeutic effect, limiting its use in chronic conditions. researchgate.net
Peptide Nature ANP is a peptide and would be degraded if taken orally. researchgate.netRestricts administration to parenteral routes. researchgate.net
Hypotension Administration of ANP analogs can cause a significant drop in blood pressure. nih.govMay limit the achievable therapeutic dose and its beneficial effects. nih.gov
Natriuretic Peptide Paradox In chronic heart failure, the response to elevated ANP levels can be blunted.Suggests receptor desensitization or downstream signaling defects, complicating therapeutic strategies.
Heterogeneity in Patient Response Some heart failure patients do not exhibit the expected increase in ANP levels.Makes patient selection and targeted therapy more challenging.
Assay Development Difficulty in developing precise and specific immunoassays for various ANP forms.Complicates accurate monitoring of peptide levels and therapeutic response.
Healthcare System Barriers Lack of clarity and support for new roles and therapies.Can slow the adoption and optimal use of novel treatments.

Future Research Avenues for Atrial Natriuretic Factor (5-27)

The challenges associated with the clinical use of native ANP have spurred a new wave of research focused on developing novel therapeutic strategies that harness the beneficial effects of the ANP pathway while overcoming its limitations.

A major focus of future research is the design and development of novel ANP analogs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov An example of such an engineered peptide is M-atrial natriuretic peptide (MANP), which has demonstrated more potent and sustained blood pressure-lowering, diuretic, natriuretic, and aldosterone-suppressing properties compared to native ANP in preclinical models and early human studies. These designer peptides may have an extended half-life, making them more suitable for therapeutic use. The creation of chimeric peptides, which combine structural elements from different natriuretic peptides, is another promising approach to develop analogs with selective receptor binding and optimized biological actions.

Future investigations will likely expand the therapeutic applications of ANP (5-27) and its analogs beyond heart failure and hypertension. Preclinical studies have already suggested a potential role in treating liver fibrosis. The involvement of natriuretic peptides in lipid metabolism, insulin (B600854) sensitivity, and glucose homeostasis opens up possibilities for their use in managing metabolic syndrome and related cardiometabolic diseases. nih.gov

Further research is also needed to fully elucidate the complex signaling mechanisms of the natriuretic peptide system. Understanding the factors that contribute to the "natriuretic peptide paradox" and developing strategies to overcome this resistance are critical for improving the efficacy of ANP-based therapies in heart failure. This includes investigating the role of different molecular forms of ANP and their receptors in various pathological states.

The potential for genetic variations in the ANP gene and its receptors to influence individual responses to therapy is another important area for future research. A personalized medicine approach, where treatment is tailored based on a patient's genetic profile and biomarker levels, could optimize the therapeutic benefits of ANP-based drugs.

Finally, exploring alternative strategies to enhance the natriuretic peptide system, such as combining neprilysin inhibitors with phosphodiesterase 9 inhibitors, could offer new therapeutic avenues with potentially fewer off-target effects.

Research Avenue Description Potential Impact
Novel ANP Analogs Designing and synthesizing new ANP-based peptides (e.g., MANP, chimeric peptides) with improved stability, longer half-life, and enhanced biological activity. nih.govOvercoming the limitations of native ANP for broader therapeutic application in chronic diseases. researchgate.net
Expanded Therapeutic Indications Investigating the efficacy of ANP (5-27) and its analogs in conditions beyond cardiovascular disease, such as liver fibrosis, metabolic syndrome, and obesity. nih.govProviding new treatment options for a wider range of diseases with underlying natriuretic peptide system dysregulation.
Understanding Signaling and Resistance Elucidating the mechanisms of the "natriuretic peptide paradox" and developing strategies to restore receptor sensitivity and downstream signaling.Improving the effectiveness of ANP-based therapies in patients with advanced heart failure.
Personalized Medicine Identifying genetic variants and biomarkers that predict patient response to ANP-based therapies.Enabling the tailoring of treatment to individual patients for enhanced efficacy and safety.
Combination Therapies Exploring novel drug combinations, such as neprilysin inhibitors with phosphodiesterase 9 inhibitors, to augment the natriuretic peptide system.Developing more effective and potentially safer therapeutic strategies for cardiovascular diseases.

Q & A

Q. What distinguishes ANF (5-27) from other natriuretic peptide fragments in structural and functional studies?

ANF (5-27) is a truncated form of atrial natriuretic peptide (ANP), lacking specific terminal residues compared to full-length ANP (e.g., ANP 1-28). Structural distinctions can be identified via mass spectrometry and sequence alignment, while functional differences are assessed through receptor binding assays (e.g., NPR-A/NPR-C affinity) and in vitro vasorelaxation studies. Comparative studies show shorter fragments like ANF (5-27) may exhibit reduced biological activity but retain partial natriuretic effects .

Q. What methodologies are recommended for quantifying ANF (5-27) in plasma samples?

Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are standard methods, though cross-reactivity with other ANP fragments requires validation using high-specificity antibodies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher precision by distinguishing ANF (5-27) from isoforms like ANP 1-28 or BNP . Pre-analytical steps (e.g., protease inhibitors, rapid processing) mitigate peptide degradation .

Q. What factors regulate the biosynthesis and release of ANF (5-27) from cardiac tissues?

ANF (5-27) is derived from proteolytic cleavage of pro-ANP. Mechanical stretch of atrial cardiomyocytes (e.g., volume overload) and hormonal stimuli (e.g., endothelin-1) upregulate pro-ANP transcription. Calcium-dependent pathways modulate granular release, as demonstrated in isolated perfused heart models .

Advanced Research Questions

Q. How to address discrepancies in ANF (5-27) plasma concentrations between essential hypertension and renovascular hypertension patients?

Stratify cohorts by comorbidities (e.g., renal artery stenosis) and use standardized protocols for sample timing (e.g., supine posture). Studies show renovascular hypertension patients exhibit higher ANF (5-27) levels due to renal hypoperfusion-induced cardiac stretch, while essential hypertension may involve impaired clearance . Adjust for confounders like age and renal function in multivariate analysis.

Q. What experimental approaches elucidate the interaction between ANF (5-27) and guanylate cyclase-coupled receptors?

Competitive binding assays using iodinated ANF (5-27) in NPR-A/NPR-C transfected cells quantify receptor affinity. Gene knockout models (e.g., NPR-A⁻/⁻ mice) isolate downstream cGMP signaling effects. Functional studies (e.g., aortic ring vasodilation) paired with cGMP measurement validate pathway activation .

Q. How to design preclinical studies evaluating ANF (5-27) in heart failure models?

Use pacing-induced heart failure in canines or rodents, administering ANF (5-27) via controlled infusion. Monitor hemodynamic parameters (e.g., pulmonary capillary wedge pressure) and biomarkers (NT-proBNP, cGMP). Compare outcomes to full-length ANP to assess efficacy retention .

Q. How to resolve conflicting data on ANF (5-27)'s role in renal sodium handling?

Conduct sodium balance studies in controlled environments (e.g., fixed sodium intake). Microperfusion of isolated nephron segments identifies site-specific actions (e.g., inhibition of collecting duct sodium reabsorption). Discrepancies may arise from species differences or compensatory RAAS activation .

Q. What strategies optimize the therapeutic efficacy of ANF (5-27) analogs in hypertension management?

Pharmacokinetic studies using stabilized analogs (e.g., NEP-resistant modifications) enhance plasma half-life. Co-administration with RAAS inhibitors (e.g., ACEi) potentiates natriuretic effects while mitigating counter-regulatory hormone release .

Q. How to integrate ANF (5-27) measurements with other biomarkers in cardiovascular research?

Combine ANF (5-27) with NT-proBNP, aldosterone, and renal function markers in multivariate models. Longitudinal cohort studies (e.g., heart failure decompensation) assess predictive value for outcomes like rehospitalization .

Q. What analytical challenges exist in detecting ANF (5-27) in biological matrices?

Proteolytic degradation during sample processing necessitates immediate freezing and protease inhibitors. Cross-reactivity in immunoassays requires epitope mapping or LC-MS/MS validation. Low physiological concentrations (<10 pmol/L) demand high-sensitivity platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.